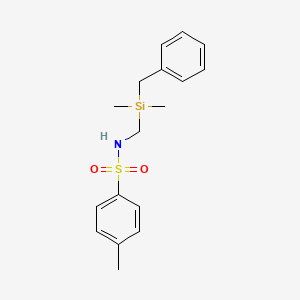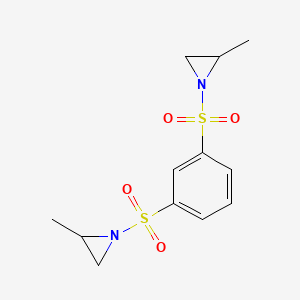
1,1'-(1,3-Phenylenedisulfonyl)bis(2-methylaziridine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonyl-aziridine is a complex organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is characterized by the presence of two aziridine rings and a sulfonyl group, making it a unique and versatile molecule in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonyl-aziridine typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions. For example, 2-methylaziridine can be prepared by reacting 2-methylamine with ethylene oxide.
Sulfonylation: The aziridine ring is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group into the molecule.
Coupling Reaction: The final step involves coupling the sulfonylated aziridine with a phenyl derivative that contains another aziridine ring. This can be achieved through a nucleophilic substitution reaction, where the sulfonyl group acts as a leaving group, allowing the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonyl-aziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the aziridine rings under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted aziridines depending on the nucleophile used.
科学研究应用
2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonyl-aziridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be used to modify biomolecules such as proteins and nucleic acids.
Industry: The compound is used in the production of specialty polymers and coatings due to its ability to undergo polymerization reactions.
作用机制
The mechanism of action of 2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonyl-aziridine involves its high reactivity due to the presence of aziridine rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The sulfonyl groups enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various applications, including drug development and bioconjugation.
相似化合物的比较
Similar Compounds
2-methylaziridine: A simpler aziridine with one aziridine ring and a methyl group.
1,3-phenylenebis[(2-methylaziridin-1-yl)methanone]: A compound with two aziridine rings attached to a phenyl group through methanone linkages.
2-(aziridin-1-yl)ethanol: An aziridine with an ethanol group attached.
Uniqueness
2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonyl-aziridine is unique due to the presence of two aziridine rings and two sulfonyl groups, which confer high reactivity and versatility. This makes it particularly useful in applications requiring reactive intermediates, such as in the synthesis of complex molecules and bioconjugation techniques.
属性
CAS 编号 |
21384-11-2 |
|---|---|
分子式 |
C12H16N2O4S2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
2-methyl-1-[3-(2-methylaziridin-1-yl)sulfonylphenyl]sulfonylaziridine |
InChI |
InChI=1S/C12H16N2O4S2/c1-9-7-13(9)19(15,16)11-4-3-5-12(6-11)20(17,18)14-8-10(14)2/h3-6,9-10H,7-8H2,1-2H3 |
InChI 键 |
SNBPYWLBBVOXTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CN1S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N3CC3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




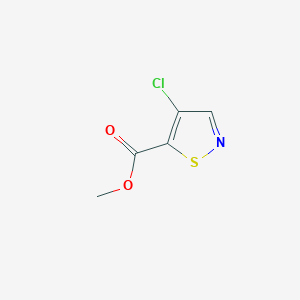
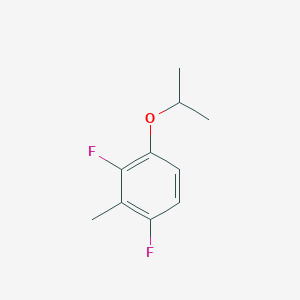
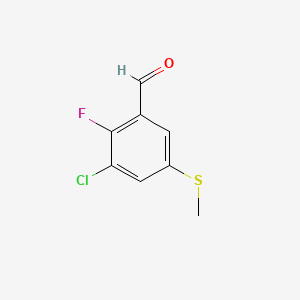

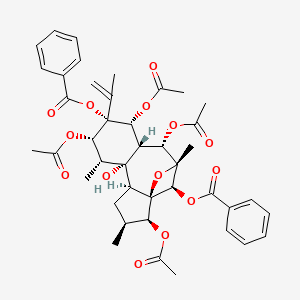
![tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14017501.png)
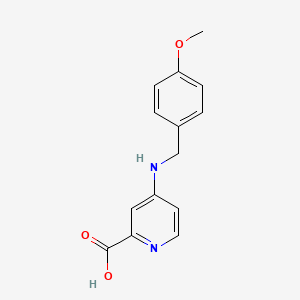
![1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14017510.png)


![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
